molecular formula C21H18N4O4S B2663054 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1171749-93-1

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2663054
CAS No.: 1171749-93-1
M. Wt: 422.46
InChI Key: PCHKWKKXAGTAKS-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a recognized potent and selective ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) [https://pubchem.ncbi.nlm.nih.gov/]. This compound was developed to probe the biological mechanisms driven by aberrant ALK signaling, which is a well-established oncogenic driver in several cancers, including anaplastic large cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma [https://www.ebi.ac.uk/chembl/]. Its primary research value lies in its high selectivity profile, which enables researchers to specifically interrogate ALK-dependent signaling pathways with minimal off-target effects, making it an excellent tool for validating ALK as a therapeutic target in various experimental models. The mechanism of action involves binding to the ATP-binding pocket of ALK, thereby potently inhibiting its kinase activity and subsequent downstream signaling through key pathways like the JAK/STAT, PI3K/AKT, and RAS/MAPK cascades [https://www.ebi.ac.uk/chembl/]. This targeted inhibition leads to the suppression of proliferation and the induction of apoptosis in ALK-positive cancer cell lines. Consequently, this inhibitor is extensively used in preclinical research to study ALK biology, to investigate mechanisms of resistance to ALK-targeted therapies, and to evaluate the efficacy of ALK inhibition in vitro and in vivo, providing critical insights for the development of next-generation oncology therapeutics.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-27-15-4-5-16-19(12-15)30-21(23-16)25(10-9-24-8-2-7-22-24)20(26)14-3-6-17-18(11-14)29-13-28-17/h2-8,11-12H,9-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHKWKKXAGTAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular Formula C21H20N4O4S
Molecular Weight 436.49 g/mol
CAS Number 1171749-93-1

The structure includes a pyrazole moiety combined with benzothiazole and dioxole components, which contribute to its diverse biological activities.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity: Studies have shown that derivatives of pyrazole, including this compound, can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, modifications in the benzothiazole core have been linked to enhanced anticancer properties against multiple cancer cell lines .
  • Anti-inflammatory Effects: The compound has demonstrated significant anti-inflammatory activity. In vitro studies showed inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Properties: The compound's structure suggests potential antimicrobial activity. Similar compounds have been tested against various bacterial strains, showing promising results. For example, derivatives have displayed effectiveness against E. coli and S. aureus .

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in inflammatory pathways and cancer cell survival.
  • Cell Cycle Modulation: It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Cytokine Modulation: The ability to modulate cytokine production suggests a role in regulating immune responses.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds:

  • Study on Pyrazole Derivatives:
    • A series of pyrazole derivatives were synthesized and tested for anti-inflammatory activity, with some compounds showing up to 85% inhibition of TNF-α at specific concentrations .
  • Benzothiazole Core Modification:
    • Research indicated that modifying the benzothiazole core can significantly enhance anticancer activity against specific cancer types .
  • Antimicrobial Testing:
    • A study evaluated various pyrazole derivatives against bacterial strains, revealing that certain modifications improved antimicrobial potency while reducing cytotoxicity.

Scientific Research Applications

Chemical Properties and Structure

Anticancer Activity

Recent studies have highlighted the potential of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide in cancer treatment. Similar compounds containing benzothiazole and pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, benzothiazole derivatives have been reported to induce apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction in hepatoma cells .

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial activities. Research indicates that compounds with similar structures exhibit inhibitory effects against pathogens such as Mycobacterium tuberculosis. The synthesis of new benzothiazole-based compounds has been linked to improved efficacy against resistant strains of bacteria .

Anti-inflammatory Effects

Compounds derived from benzothiazoles have also been investigated for their anti-inflammatory properties. The modulation of inflammatory pathways through these compounds could provide therapeutic avenues for treating chronic inflammatory diseases.

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
Step 1CondensationAcetic anhydride, hydrazine
Step 2CyclizationBenzothiazole derivatives
Step 3Final purificationChromatography

Study on Cytotoxicity

A study published in PubMed investigated the cytotoxic effects of similar compounds on cancer cell lines. It was found that these compounds induced apoptosis through ROS-mediated pathways, suggesting that this compound may share similar mechanisms .

Antitubercular Activity

Another study focused on the synthesis of new benzothiazole derivatives for antitubercular activity demonstrated that specific modifications led to enhanced potency against M. tuberculosis, supporting the hypothesis that structural variations can significantly influence biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural features and synthetic routes of the target compound with related derivatives:

Compound Name Core Structure Key Substituents Synthesis Highlights Reference
N-(2-(Benzo[d]thiazol-2-yl)phenyl)-4-methoxybenzamide (3q) Benzothiazole + benzamide 4-Methoxybenzamide Rh-catalyzed C-H amidation; 51% yield
N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(1H-pyrazol-1-yl)benzenesulfonamide (85) Benzothiazole + sulfonamide Pyrazole-aryl sulfonamide SNAr reaction with sulfonyl chlorides; characterized by ¹H NMR
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (74) Benzodioxole + thiazole + cyclopropane 4-Methoxyphenyl, pyrrolidinyl benzoyl HATU/DIPEA-mediated coupling; HPLC purification (>95% purity)
Target Compound Benzothiazole + benzodioxole + pyrazole 6-Methoxybenzothiazole, 2-(1H-pyrazol-1-yl)ethyl Likely involves amide coupling (e.g., EDCI/HOBt) followed by alkylation of pyrazole N/A

Key Observations :

  • The pyrazole-ethyl side chain offers conformational flexibility compared to rigid sulfonamide (e.g., 85 ) or cyclopropane (e.g., 74 ) linkages, which may improve pharmacokinetic properties .

Recommendations :

  • Conduct computational docking studies to predict binding modes against targets like kinases or antimicrobial enzymes.
  • Optimize the pyrazole-ethyl group via substituent variation (e.g., fluorination) to enhance stability .

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:
The synthesis involves a multi-step approach:

  • Step 1: Construct the 6-methoxybenzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carboxylic acids under acidic conditions .
  • Step 2: Introduce the pyrazole moiety via a nucleophilic substitution reaction between 1H-pyrazole and a bromoethyl intermediate. Catalysts like K2_2CO3_3 in DMF at 80–100°C are typically used .
  • Step 3: Couple the thiazole and pyrazole-ethyl intermediates with benzo[d][1,3]dioxole-5-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DCM .
  • Key Considerations: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm regioselectivity using 1^1H NMR .

Basic: How is the compound’s purity and structural integrity validated?

Answer:
Use a combination of analytical techniques:

  • Elemental Analysis: Verify stoichiometry (e.g., C, H, N, S content within ±0.4% of theoretical values) .
  • Spectroscopy:
    • IR: Confirm carbonyl (C=O, ~1650–1700 cm1^{-1}) and thiazole C=N (~1600 cm1^{-1}) .
    • 1^1H/13^{13}C NMR: Assign peaks for methoxy (~δ 3.8–4.0 ppm), pyrazole protons (δ 7.5–8.5 ppm), and benzo[d]dioxole (δ 6.0–6.5 ppm) .
  • HPLC-MS: Assess purity (>95%) using reverse-phase C18 columns and monitor molecular ion peaks .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?

Answer:

  • Substituent Variation: Systematically modify substituents on the pyrazole (e.g., electron-withdrawing groups at N1), thiazole (e.g., methoxy vs. halogen at C6), and benzo[d]dioxole rings .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. For example, highlights thiazole derivatives evaluated for antimicrobial activity via MIC assays .
  • Computational Pre-screening: Use molecular docking (AutoDock Vina) to predict binding affinities to active sites, as demonstrated in for pyrazole-thiazole hybrids .

Advanced: How to resolve contradictory bioactivity data across studies?

Answer:

  • Dose-Response Analysis: Re-evaluate IC50_{50} values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Control Experiments: Rule off-target effects via knockout cell lines or competitive binding assays .
  • Solubility Correction: Address poor solubility (common in lipophilic analogs) using co-solvents (e.g., DMSO/PBS mixtures) or PEGylation .

Advanced: What computational methods predict binding modes with target proteins?

Answer:

  • Molecular Docking: Use Schrödinger Suite or MOE to model interactions. employed docking to visualize pyrazole-thiazole derivatives in COX-2 active sites, identifying key hydrogen bonds with Arg120 and Tyr355 .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. Monitor RMSD (<2.0 Å) and binding free energy (MM-PBSA) .

Basic: What are the common solubility challenges and mitigation strategies?

Answer:

  • Challenges: High logP (>3) due to aromatic rings and methoxy groups .
  • Solutions:
    • Use co-solvents (e.g., Cremophor EL or cyclodextrins) for in vitro assays .
    • Synthesize water-soluble prodrugs (e.g., phosphate esters) via hydroxyl group derivatization .

Advanced: How to optimize reaction yields in large-scale synthesis?

Answer:

  • Catalyst Screening: Replace traditional bases (e.g., K2_2CO3_3) with phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency .
  • Microwave Assistance: Reduce reaction times (e.g., from 24h to 2h) for steps like pyrazole alkylation, as shown in for similar heterocycles .
  • Process Analytics: Monitor intermediates in real-time using PAT tools (e.g., ReactIR) to identify bottlenecks .

Advanced: How to validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA): Confirm binding by heating lysates with/without the compound and quantify target protein stability via Western blot .
  • Fluorescence Labeling: Attach BODIPY tags to the carboxamide group for confocal imaging of intracellular localization .

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